
3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane” appears to contain several functional groups. It has a fluorophenyl group, a methylimidazole group, and a sulfonyl group attached to an azepane ring. Each of these groups could potentially contribute to the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the azepane ring. The exact structure could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. The presence of the sulfonyl group could make it a good electrophile, while the fluorophenyl and methylimidazole groups could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could make it relatively nonpolar and potentially volatile .科学的研究の応用
Proton Exchange Membranes in Fuel Cells
Sulfonated poly(arylene ether sulfone)s, similar in structural motif to the sulfonated component in the query compound, have been synthesized and evaluated for their use as proton exchange membranes (PEMs) in fuel cells. These materials exhibit high proton conductivity and thermal stability, making them suitable for energy conversion applications. The incorporation of fluorophenyl groups, akin to those in the query compound, could further modulate the polymer properties, enhancing their utility in fuel cell technologies (Kim, Robertson, & Guiver, 2008).
Organocatalysis
Imidazole-based zwitterionic salts, sharing the imidazolyl structural feature with the query compound, have been identified as efficient organocatalysts for regioselective ring-opening reactions. This catalytic activity highlights the potential of imidazole-containing compounds in synthetic organic chemistry, facilitating the construction of complex molecules (Ghosal et al., 2016).
Antimicrobial Activity
Compounds containing imidazole and fluorophenyl groups have demonstrated antimicrobial activities. The structural analogy suggests that 3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane may also possess bioactive properties, potentially serving as a lead compound in the development of new antimicrobial agents (Menozzi et al., 2004).
Electroactive Polymers
The electrochemical polymerization of related fluorophenyl compounds has been explored for the synthesis of electroactive polymers. These polymers exhibit unique properties such as reversible doping-dedoping behavior, making them candidates for electronic and optoelectronic applications (Naudin et al., 2002).
Drug Metabolism Studies
The application of biocatalysis to drug metabolism has been demonstrated using compounds with structural features similar to those of the query compound. This approach facilitates the preparation of mammalian metabolites, aiding in the study of drug metabolism and the identification of potential metabolites with pharmacological interest (Zmijewski et al., 2006).
作用機序
将来の方向性
特性
IUPAC Name |
3-(4-fluorophenyl)-1-(1-methylimidazol-4-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-19-11-16(18-12-19)23(21,22)20-9-3-2-4-14(10-20)13-5-7-15(17)8-6-13/h5-8,11-12,14H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXGTEAVAMPDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

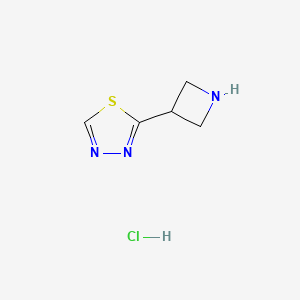

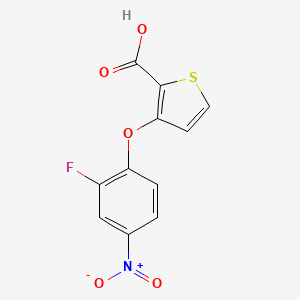
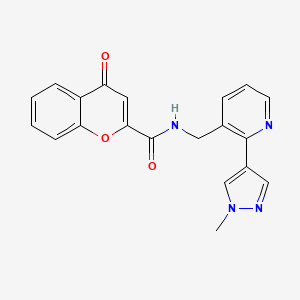

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2970689.png)
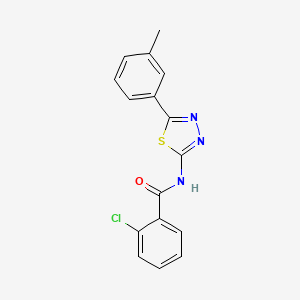
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2970692.png)
![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)
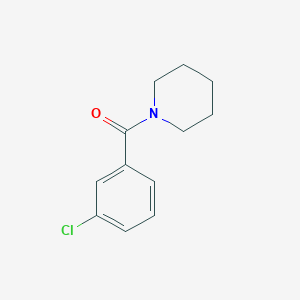

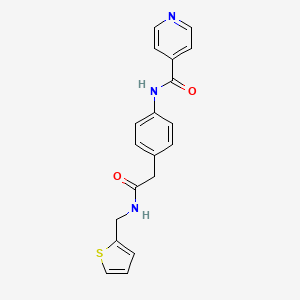
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)
![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)